![molecular formula C15H13NO3S2 B2994877 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide CAS No. 2097883-80-0](/img/structure/B2994877.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

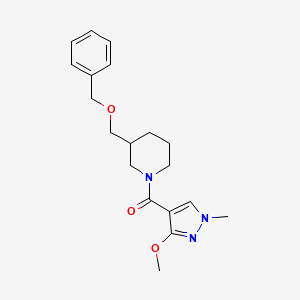

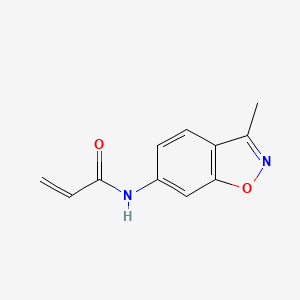

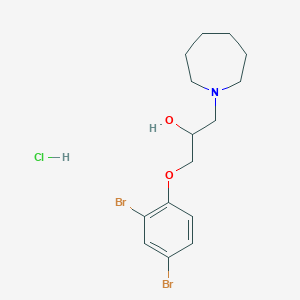

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide” is a compound that belongs to the class of furan carboxamides . Furan carboxamides, also known as furanilides, are carboxamide fungicides that were discovered in the 1970s and used in the following decade for the treatment of fungal diseases of temperate grains and cereals . Despite their obsolescence in recent years, their unique chemical structure makes them appealing for environmental photochemists as models to investigate certain chemical reactions .

Synthesis Analysis

The synthesis of furan/thiophene-2-carboxamide derivatives involves the preparation from acyl chlorides and heterocyclic amine derivatives . The synthetic route yields compounds with confirmed chemical structures using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of furan/thiophene-2-carboxamide derivatives has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The conformational preferences of furan- and thiophene-based arylamides have been examined using a combination of computational methods and NMR experiments .Chemical Reactions Analysis

Furan carboxamides are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The prediction of triplet-induced reactivity is complicated by the presence of repair mechanisms whose extent and relative importance are difficult to predict .Physical And Chemical Properties Analysis

The physical and chemical properties of furan/thiophene-2-carboxamide derivatives are influenced by the presence of the carboxamide moiety in their structure . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Scientific Research Applications

Synthesis and Properties

Synthesis Techniques : Various synthetic methods have been explored for furan derivatives, highlighting the versatility of these compounds in chemical synthesis. For example, furan-2-carboxamide derivatives have been synthesized through palladium-catalyzed condensation, demonstrating the potential for creating multisubstituted furans with diverse applications in medicinal chemistry and materials science Beili Lu, Junliang Wu, N. Yoshikai, 2014.

Chemical Reactivity : The reactivity of furan derivatives, including electrophilic substitution reactions and nucleophilic substitution, has been studied to understand their potential in various chemical transformations M. M. El’chaninov, А. Aleksandrov, 2017.

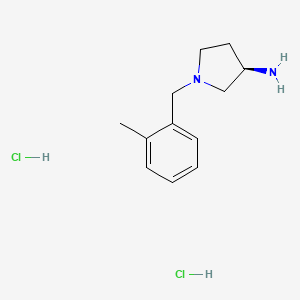

Biological and Pharmaceutical Applications

Antimicrobial Activity : Furan derivatives have demonstrated antimicrobial activity against various microorganisms. Research indicates that certain furan-2-carboxamide derivatives show promising antimicrobial properties, which could be leveraged in developing new therapeutic agents Şukriye Çakmak, Başak Koşar Kırca, Aysel Veyisoğlu, Hasan Yakan, C. Ersanli, Halil Kütük, 2022.

Anti-Bacterial Activities : The synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their evaluation against clinically isolated drug-resistant bacteria underscore the potential of furan derivatives in addressing bacterial resistance A. Siddiqa, M. Zubair, Muhammad Bilal, N. Rasool, M. Qamar, A. Khalid, Gulraiz Ahmad, M. Imran, Sajid Mahmood, G. A. Ashraf, 2022.

Materials Science Applications

- Polymer Synthesis : Furan derivatives are used in synthesizing furanic-aliphatic polyamides, offering sustainable alternatives to traditional polymers. This includes enzymatic polymerization techniques that yield high-performance materials with potential commercial applications Yi Jiang, Dina Maniar, A. Woortman, G. A. V. Alberda van Ekenstein, K. Loos, 2015.

Environmental and Green Chemistry

- Biobased Polyesters : The enzymatic synthesis of biobased polyesters using furan derivatives highlights the role of these compounds in developing environmentally friendly materials. This research supports the use of furan derivatives in creating sustainable materials with reduced environmental impact Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014.

Mechanism of Action

Target of Action

Furan derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas . Some furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus , and others have shown potent anticancer activities against certain cancer cell lines .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some furan-carboxamide derivatives inhibit the influenza A H5N1 virus , while others target the epidemal growth factor receptor (EGFR) in cancer cells .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways, depending on the specific derivative and its targets . For example, furan-carboxamide derivatives that target the EGFR would likely affect the EGFR signaling pathway .

Result of Action

For example, furan-carboxamide derivatives that inhibit the influenza A H5N1 virus could potentially prevent viral replication , while those that target the EGFR in cancer cells could potentially inhibit cell proliferation .

Action Environment

For instance, furan carboxamides have been used as models to investigate the competition between singlet oxygen and triplet chromophoric dissolved organic matter in environmental photochemistry .

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-11(8-16-15(18)10-5-6-19-9-10)12-3-4-14(21-12)13-2-1-7-20-13/h1-7,9,11,17H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCYTYMAPQQRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone](/img/structure/B2994802.png)

![3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2994804.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)

![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)